![molecular formula C10H9BrO2 B2793250 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one CAS No. 127049-22-3](/img/structure/B2793250.png)
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is C10H9BrO2 . The InChI code is 1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is a powder . Its molecular weight is 241.08 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . Specific benzofuran derivatives with certain substituents at the 7-position displayed good antimicrobial activity .
Anti-Oxidative Activity
Benzofuran compounds have been found to possess anti-oxidative activities . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of Complex Structures
Benzofuran rings are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . They are used in the synthesis of complex structures, including natural products .
Drug Development
Due to their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention for potential applications as drugs . They are the main source of some drugs and clinical drug candidates .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future direction of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one could be in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some benzofuran compounds have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Benzofuran derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell proliferation, inflammation, oxidative stress, and more .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
5-bromo-2,2-dimethyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAVFBRFRKEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one | |
CAS RN |
127049-22-3 |
Source
|
Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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